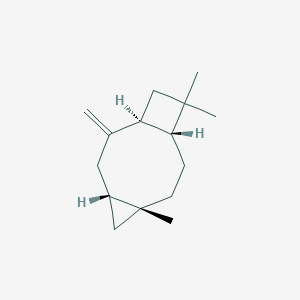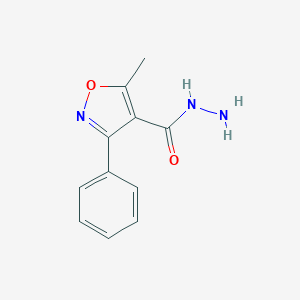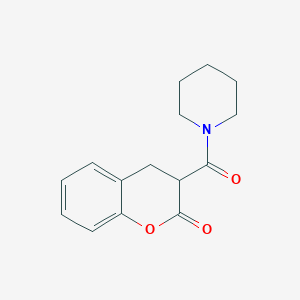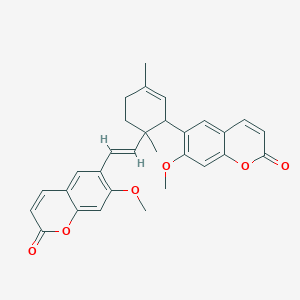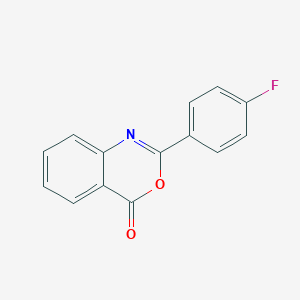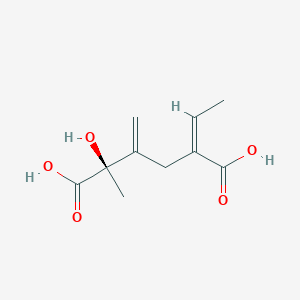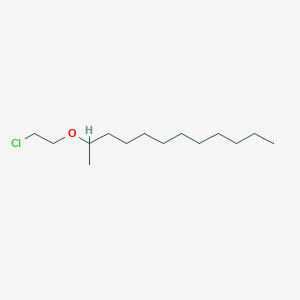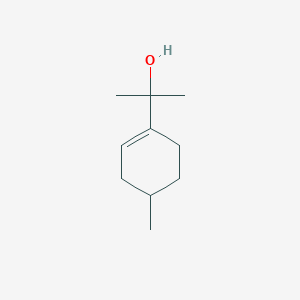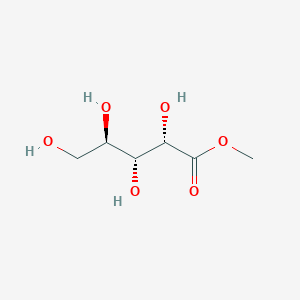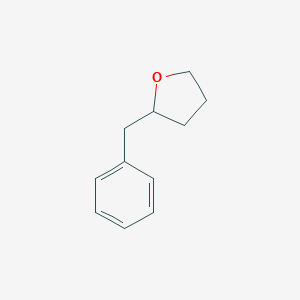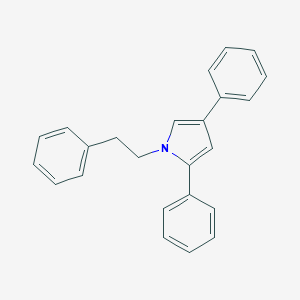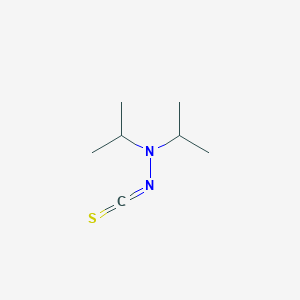
1,1-Diisopropyl-2-(thioxomethylene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diisopropyl-2-(thioxomethylene)hydrazine, commonly known as Azoxypropane, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it highly reactive and useful in many chemical reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of various organic compounds, including heterocycles, carboxylic acids, and alcohols. In addition, this compound has been used in the development of new drugs, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the formation of reactive intermediates that can undergo various chemical reactions. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. It can also undergo oxidation-reduction reactions, forming new chemical bonds with other molecules. In addition, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine can undergo cyclization reactions, forming new rings in organic molecules.
Biochemische Und Physiologische Effekte
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been shown to have various biochemical and physiological effects. It has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress. Furthermore, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied for its potential neuroprotective effects, as it can protect neurons from damage caused by various toxins.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has several advantages for lab experiments. It is relatively easy to synthesize, and the resulting product is highly pure. In addition, this compound has a unique structure that makes it highly reactive and useful in many chemical reactions. However, there are also some limitations to using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in lab experiments. It can be toxic to cells at high concentrations, and its reactivity can make it difficult to control in some reactions.
Zukünftige Richtungen
There are several future directions for research on 1,1-Diisopropyl-2-(thioxomethylene)hydrazine. One area of interest is the development of new drugs based on this compound. It has shown potential as an anticancer and neuroprotective agent, and further research could lead to the development of new therapies for various diseases. In addition, there is potential for using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in the development of new materials, such as polymers and coatings. Finally, further research could focus on the synthesis of new derivatives of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine, which could have unique properties and potential applications in various scientific fields.
Conclusion
In conclusion, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine is a highly reactive and versatile compound that has been extensively studied for its potential applications in various scientific fields. Its unique structure and reactivity make it useful in many chemical reactions, and it has shown potential as an anticancer and neuroprotective agent. Further research could lead to the development of new drugs and materials based on this compound, and the synthesis of new derivatives could lead to the discovery of new properties and potential applications.
Synthesemethoden
The synthesis of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the reaction of isopropylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This method has been widely used in the laboratory to produce high yields of pure 1,1-Diisopropyl-2-(thioxomethylene)hydrazine.
Eigenschaften
CAS-Nummer |
17709-98-7 |
|---|---|
Produktname |
1,1-Diisopropyl-2-(thioxomethylene)hydrazine |
Molekularformel |
C7H14N2S |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
N-isothiocyanato-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H14N2S/c1-6(2)9(7(3)4)8-5-10/h6-7H,1-4H3 |
InChI-Schlüssel |
BZZWPSFJQCKQAD-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)N=C=S |
Kanonische SMILES |
CC(C)N(C(C)C)N=C=S |
Synonyme |
N-Isothiocyanato-N-isopropyl-1-methylethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
